Cas no 837364-98-4 (4,6-Difluoro-2-hydrazono-2,3-dihydropyridine)

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine structure
837364-98-4 structure
Nome del prodotto:4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
Numero CAS:837364-98-4
MF:C5H5F2N3
MW:145.110107183456
MDL:MFCD27665424
CID:716199
PubChem ID:72206661

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
    • (4,6-difluoro-pyridin-2-yl)-hydrazine
    • (4,6-difluoropyridin-2-yl)hydrazine
    • Pyridine,2,4-difluoro-6-hydrazinyl-
    • 2,4-difluoro-6-hydrazinopyridine
    • 4,6-difluoro-2-hydrazinopyridine
    • Pyridine,2,4-difluoro-6-hydrazinyl
    • 2(1H)-Pyridinone, 4,6-difluoro-, hydrazone (9CI)
    • 2,4-Difluoro-6-hydrazinylpyridine
    • AKOS022175561
    • DS-3081
    • 837364-98-4
    • (E)-(4,6-difluoro-3H-pyridin-2-ylidene)hydrazine
    • (2E)-4,6-difluoro-2-hydrazinylidene-2,3-dihydropyridine
    • MDL: MFCD27665424
    • Inchi: 1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1-2H,8H2,(H,9,10)
    • Chiave InChI: QAOLSEWSDLEITH-UHFFFAOYSA-N
    • Sorrisi: FC1=CC(=NN)NC(F)=C1

Proprietà calcolate

  • Massa esatta: 145.04500
  • Massa monoisotopica: 145.04515350g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 229
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.1
  • Superficie polare topologica: 50.7Ų

Proprietà sperimentali

  • PSA: 50.94000
  • LogP: 1.41870

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Informazioni sulla sicurezza

  • Condizioni di conservazione:Sealed in dry,2-8°C

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM171051-1g
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
837364-98-4 95%
1g
$992 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1171096-100mg
2,4-Difluoro-6-hydrazinylpyridine
837364-98-4 97%
100mg
¥940.00 2024-07-28
Chemenu
CM171051-1g
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
837364-98-4 95%+
1g
$722 2023-01-02
Matrix Scientific
126907-1g
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine, >95%
837364-98-4 >95%
1g
$1224.00 2023-09-07
1PlusChem
1P004T7W-1g
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
837364-98-4 97%
1g
$315.00 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2629-100mg
4,6-difluoro-1H-pyridin-2-one hydrazone
837364-98-4 95%
100mg
¥857.0 2024-04-17
A2B Chem LLC
AC23692-100mg
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
837364-98-4 97%
100mg
$141.00 2024-04-19
A2B Chem LLC
AC23692-250mg
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
837364-98-4 97%
250mg
$227.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1171096-250mg
2,4-Difluoro-6-hydrazinylpyridine
837364-98-4 97%
250mg
¥1950.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2629-1g
4,6-difluoro-1H-pyridin-2-one hydrazone
837364-98-4 95%
1g
¥3211.0 2024-04-17

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 25 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
2.2 1 h, -75 °C
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  2 h, 50 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Riferimento
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Riferimento
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
1.2 45 min, -75 °C
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
1.2 1 h, -75 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Riferimento
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Riferimento
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  2 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Riferimento
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Riferimento
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
1.2 -100 °C → -75 °C; 45 min, -75 °C
1.3 Solvents: Water
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
Riferimento
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Raw materials

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Preparation Products

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:837364-98-4)4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
A864226
Purezza:99%/99%/99%
Quantità:250mg/1g/5g
Prezzo ($):178.0/283.0/1364.0